molecular formula C18H19IO5 B14526778 Acetic acid;3-[2-(3,5-dimethoxyphenyl)ethenyl]-2-iodophenol CAS No. 62672-56-4

Acetic acid;3-[2-(3,5-dimethoxyphenyl)ethenyl]-2-iodophenol

Cat. No.: B14526778
CAS No.: 62672-56-4
M. Wt: 442.2 g/mol
InChI Key: KOYOEXJFBFWBIX-UHFFFAOYSA-N
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Description

Acetic acid;3-[2-(3,5-dimethoxyphenyl)ethenyl]-2-iodophenol is a complex organic compound that features a combination of acetic acid, dimethoxyphenyl, and iodophenol groups

Properties

CAS No.

62672-56-4

Molecular Formula

C18H19IO5

Molecular Weight

442.2 g/mol

IUPAC Name

acetic acid;3-[2-(3,5-dimethoxyphenyl)ethenyl]-2-iodophenol

InChI

InChI=1S/C16H15IO3.C2H4O2/c1-19-13-8-11(9-14(10-13)20-2)6-7-12-4-3-5-15(18)16(12)17;1-2(3)4/h3-10,18H,1-2H3;1H3,(H,3,4)

InChI Key

KOYOEXJFBFWBIX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.COC1=CC(=CC(=C1)C=CC2=C(C(=CC=C2)O)I)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;3-[2-(3,5-dimethoxyphenyl)ethenyl]-2-iodophenol typically involves several steps. One common method starts with the preparation of 3,5-dimethoxyphenylacetic acid, which can be synthesized from benzeneacetic acid, 3,5-dimethoxy-, 1,1-dimethylethyl ester

Industrial Production Methods

Industrial production of this compound may involve the carbonylation of methanol to produce acetic acid, followed by subsequent reactions to introduce the dimethoxyphenyl, ethenyl, and iodophenol groups . The process requires precise control of reaction conditions, including temperature, pressure, and the use of specific catalysts.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;3-[2-(3,5-dimethoxyphenyl)ethenyl]-2-iodophenol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The iodophenol group can undergo substitution reactions, where the iodine atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .

Scientific Research Applications

Acetic acid;3-[2-(3,5-dimethoxyphenyl)ethenyl]-2-iodophenol has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic effects and mechanisms of action.

    Industry: It can be used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of acetic acid;3-[2-(3,5-dimethoxyphenyl)ethenyl]-2-iodophenol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context and application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid;3-[2-(3,5-dimethoxyphenyl)ethenyl]-2-iodophenol is unique due to the presence of both ethenyl and iodophenol groups, which confer distinct chemical and biological properties. This combination of functional groups allows for a wide range of reactions and applications that are not possible with simpler analogs .

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